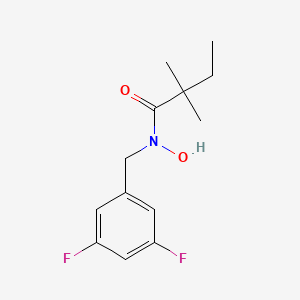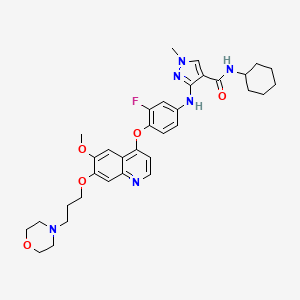
Axl-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AXL-IN-13 is a potent and orally active inhibitor of the AXL receptor tyrosine kinase. It has an IC50 value of 1.6 nanomolar and a dissociation constant (Kd) of 0.26 nanomolar . This compound exhibits significant anticancer activity, reversing the epithelial-mesenchymal transition induced by transforming growth factor-beta 1 and inhibiting cancer cell migration and invasion .
Preparation Methods
Synthetic Routes and Reaction Conditions
AXL-IN-13 is synthesized through a series of chemical reactions involving the formation of 3-aminopyrazole derivatives . The synthetic route typically involves:
Formation of the core structure: The synthesis begins with the preparation of the core pyrazole structure.
Functionalization: Various functional groups are introduced to the core structure to enhance its activity and selectivity.
Purification: The final compound is purified using techniques such as column chromatography to achieve high purity.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route used in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
AXL-IN-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
AXL-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the AXL receptor tyrosine kinase and its role in various biochemical pathways.
Biology: Employed in research to understand the mechanisms of cancer cell migration, invasion, and epithelial-mesenchymal transition.
Medicine: Investigated for its potential therapeutic applications in treating cancers that overexpress the AXL receptor.
Industry: Utilized in the development of new anticancer drugs and therapeutic strategies.
Mechanism of Action
AXL-IN-13 exerts its effects by inhibiting the AXL receptor tyrosine kinase. The mechanism involves:
Binding to the AXL receptor: this compound binds to the active site of the AXL receptor, preventing its activation.
Inhibition of downstream signaling: By inhibiting the AXL receptor, the compound blocks downstream signaling pathways such as PI3K/AKT, MAPK/ERK, and STAT3, which are involved in cell proliferation, survival, and migration
Reversal of epithelial-mesenchymal transition: This compound reverses the epithelial-mesenchymal transition induced by transforming growth factor-beta 1, thereby inhibiting cancer cell migration and invasion.
Comparison with Similar Compounds
Similar Compounds
Bemcentinib: Another AXL inhibitor with similar anticancer properties.
Gilteritinib: A type I AXL inhibitor that targets the ATP-binding domain of the AXL kinase.
TP-0903: A potent AXL inhibitor with a different chemical structure but similar biological activity.
Uniqueness of AXL-IN-13
This compound is unique due to its high potency and selectivity for the AXL receptor tyrosine kinase. It has a lower IC50 value compared to other AXL inhibitors, making it a more effective compound for inhibiting AXL-mediated signaling pathways .
Properties
Molecular Formula |
C34H41FN6O5 |
|---|---|
Molecular Weight |
632.7 g/mol |
IUPAC Name |
N-cyclohexyl-3-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyanilino]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C34H41FN6O5/c1-40-22-26(34(42)38-23-7-4-3-5-8-23)33(39-40)37-24-9-10-30(27(35)19-24)46-29-11-12-36-28-21-32(31(43-2)20-25(28)29)45-16-6-13-41-14-17-44-18-15-41/h9-12,19-23H,3-8,13-18H2,1-2H3,(H,37,39)(H,38,42) |
InChI Key |
QBRQTJMZEYORSP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F)C(=O)NC6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


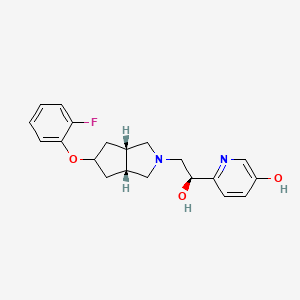
![(2R)-1-[2-[2-[2-[4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenoxy]ethoxy]ethoxy]ethylamino]-3-[4-phenylmethoxy-3-(3-phenylpropoxy)phenoxy]propan-2-ol](/img/structure/B10830911.png)
![4-[[(4R)-5-(cyclohexylmethyl)-4-ethyl-1-methyl-4H-[1,2,4]triazolo[4,3-f]pteridin-7-yl]amino]-N-[1-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperidin-4-yl]-3-methoxybenzamide](/img/structure/B10830917.png)
![(2R)-2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-[5-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]pentyl]propanamide](/img/structure/B10830920.png)
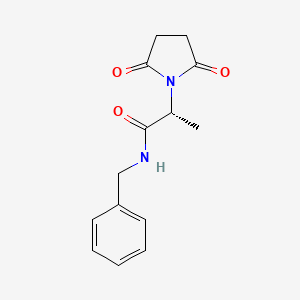


![(2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10830963.png)
![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B10830965.png)
![(2S,4R)-1-[(2S)-2-[11-[3-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10830973.png)
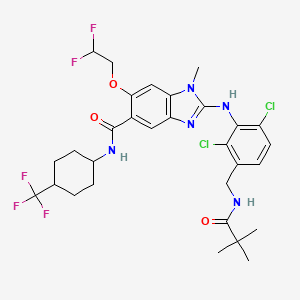
![(2S)-2-(4-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]amino}phenyl)propanoic acid](/img/structure/B10830980.png)

